molecular formula C16H24N2O2 B4533158 1-(2,2-dimethylpropyl)-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone

1-(2,2-dimethylpropyl)-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone

Cat. No. B4533158
M. Wt: 276.37 g/mol
InChI Key: CACRJFIZVFOQBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidinones and related compounds involves strategic chemical pathways to introduce specific functional groups, achieving stereochemical complexity and diversity. For example, the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, intermediates crucial for quinolone antibacterials, is achieved through the separation of diastereomeric 2-pyrrolidinones and subsequent reduction and chromatography (Schroeder et al., 1992). Similarly, derivatives of pyrrolidine-2,3-dione from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one have been synthesized, illustrating the complexity of pyrrolidinone chemistry (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of these compounds often involves intricate arrangements of atoms, showcasing a variety of bonding patterns and stereochemistry. Single crystal X-ray diffraction data provides insights into these structures, revealing how molecular geometry influences physical and chemical properties. For instance, studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones demonstrate the significance of hydrogen bonding and molecular packing in determining the molecule's behavior and interactions (Nelson et al., 1988).

Chemical Reactions and Properties

Pyrrolidinones undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include transformations through diastereoselective processes, enantioselective preparations, and reactions under specific conditions to yield a wide range of derivatives with potential biological activities. The versatility of pyrrolidinones in chemical synthesis is exemplified by their use as chiral auxiliaries in the enantioselective preparation of α-amino acids, highlighting their importance in synthetic organic chemistry (Camps et al., 1999).

Physical Properties Analysis

The physical properties of pyrrolidinones, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure. These properties are critical for their application in various fields, including pharmaceuticals and materials science. For instance, organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidinone-containing monomers exhibit remarkable solubility and thermal stability, making them suitable for high-performance applications (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrrolidinones, such as reactivity, acidity, and the ability to form hydrogen bonds, play a crucial role in their biological activity and interaction with biological systems. These properties are often explored through the synthesis of derivatives and analogs, aiming to enhance biological activity or solubility. The synthesis and microbiological activity of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives, for example, demonstrate the potential of pyrrolidinones in developing new biologically active compounds (Miszke et al., 2008).

properties

IUPAC Name

1-(2,2-dimethylpropyl)-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)11-18-10-13(8-15(18)20)17-9-12-5-4-6-14(19)7-12/h4-7,13,17,19H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACRJFIZVFOQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NCC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-dimethylpropyl)-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone
Reactant of Route 2
1-(2,2-dimethylpropyl)-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone
Reactant of Route 3
1-(2,2-dimethylpropyl)-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone
Reactant of Route 4
1-(2,2-dimethylpropyl)-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone
Reactant of Route 5
1-(2,2-dimethylpropyl)-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone
Reactant of Route 6
1-(2,2-dimethylpropyl)-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.